6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
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Overview
Description
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two bromine atoms and a naphtho[2,3-g]phthalazine core. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-g]phthalazine-1,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. The bromine atoms and the naphtho[2,3-g]phthalazine core play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.
Comparison with Similar Compounds
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione can be compared with other similar compounds such as:
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid: This compound also contains bromine atoms and a naphthalene core but differs in its functional groups and overall structure.
6,6-Dibromo-2,2-dipyridyl: Another brominated compound with a different core structure, used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the naphtho[2,3-g]phthalazine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61415-57-4 |
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Molecular Formula |
C16H8Br2N2O2 |
Molecular Weight |
420.05 g/mol |
IUPAC Name |
6,11-dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H8Br2N2O2/c17-13-7-3-1-2-4-8(7)14(18)10-6-12-11(5-9(10)13)15(21)19-20-16(12)22/h1-6H,(H,19,21)(H,20,22) |
InChI Key |
SFHFPANQVHFMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C4C(=CC3=C2Br)C(=O)NNC4=O)Br |
Origin of Product |
United States |
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